molecular formula C32H64O12 B14371345 2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane CAS No. 90578-14-6

2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane

Cat. No.: B14371345
CAS No.: 90578-14-6
M. Wt: 640.8 g/mol
InChI Key: QURCHESTSICPHL-UHFFFAOYSA-N
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Description

2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane is a complex organic compound characterized by its long polyether chain and an oxirane (epoxide) group. This compound is notable for its unique structure, which combines multiple ether linkages with an epoxide ring, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane typically involves the stepwise addition of ethylene oxide to a suitable initiator, followed by the introduction of the oxirane group. The reaction conditions often require the use of catalysts such as potassium hydroxide (KOH) or sodium methoxide (NaOCH3) to facilitate the polymerization process. The final step involves the epoxidation of the terminal hydroxyl group using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous addition of ethylene oxide to a large reactor containing the initiator and catalyst. The reaction is carefully monitored to control the molecular weight distribution of the resulting polyether. The epoxidation step is then carried out in a separate reactor to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the epoxide group can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and H2O2.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the epoxide group.

    Substituted Ethers: Produced through nucleophilic substitution reactions.

Scientific Research Applications

2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex polyethers and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and ethers.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane involves the interaction of its epoxide group with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is exploited in various applications, such as cross-linking agents in polymer chemistry and as intermediates in the synthesis of biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene Glycol (PEG): Similar in structure but lacks the epoxide group.

    Polypropylene Glycol (PPG): Contains propylene oxide units instead of ethylene oxide.

    Epoxy Resins: Contain multiple epoxide groups and are used in coatings and adhesives.

Uniqueness

2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane is unique due to its combination of a long polyether chain and a terminal epoxide group. This structure imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

90578-14-6

Molecular Formula

C32H64O12

Molecular Weight

640.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane

InChI

InChI=1S/C32H64O12/c1-2-3-4-5-6-7-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-32-31-44-32/h32H,2-31H2,1H3

InChI Key

QURCHESTSICPHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1CO1

Origin of Product

United States

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